molecular formula C18H34NO8PS B15346349 (m-Hydroxyphenyl)-trimethylammonium methylsulfate di-sec-butylphosphate CAS No. 77967-13-6

(m-Hydroxyphenyl)-trimethylammonium methylsulfate di-sec-butylphosphate

Cat. No.: B15346349
CAS No.: 77967-13-6
M. Wt: 455.5 g/mol
InChI Key: PRCOBLDZUHJLFC-UHFFFAOYSA-M
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Description

The compound [3-Di(butan-2-yloxy)phosphoryloxyphenyl]-trimethylazanium; methylsulfate is an organophosphorus compound. It is characterized by its distinctive phosphorus-oxygen bonds and phenyl group. This compound is noteworthy for its diverse applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • First Route: One common synthetic route involves the reaction of a phenol derivative with an organophosphorus reagent. This reaction typically occurs under anhydrous conditions with the presence of a base to facilitate the formation of the phosphorus-oxygen bond.

  • Second Route: Another route involves the reaction of a trimethylazanium compound with a phosphorylated phenol derivative. This method often requires catalysis by a strong acid or heat to drive the reaction to completion.

Industrial Production Methods

In industrial settings, the production of [3-Di(butan-2-yloxy)phosphoryloxyphenyl]-trimethylazanium; methylsulfate involves large-scale synthesis under controlled conditions. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: This compound can undergo oxidation reactions, leading to the formation of phosphine oxides.

  • Reduction: Reduction reactions can convert it back to its corresponding phenol and phosphorus derivatives.

  • Substitution: It is susceptible to nucleophilic substitution reactions, where the trimethylazanium group can be replaced by other nucleophiles.

Common Reagents and Conditions

  • Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

  • Reduction: Typical reducing agents are lithium aluminum hydride and sodium borohydride.

  • Substitution: Reagents such as alkyl halides or nucleophilic salts are used under moderate temperatures.

Major Products

  • Oxidation Products: Phosphine oxides and hydroxylated phenyl derivatives.

  • Reduction Products: Phenol and organophosphorus compounds.

  • Substitution Products: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

  • Chemistry: This compound is used as an intermediate in the synthesis of more complex organophosphorus chemicals.

  • Biology: It serves as a probe in biochemical assays to study enzyme functions and interactions.

  • Medicine: Researchers explore its potential as a drug precursor and in the formulation of pharmaceuticals.

  • Industry: It is employed in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The compound exerts its effects primarily through interactions with molecular targets such as enzymes and cellular receptors. The phosphorus-oxygen bonds play a critical role in binding to active sites, thereby modulating biological pathways.

Comparison with Similar Compounds

Comparison with Other Organophosphorus Compounds

  • Phosphine Oxides: Unlike [3-Di(butan-2-yloxy)phosphoryloxyphenyl]-trimethylazanium; methylsulfate, phosphine oxides have a different set of reactivity and applications.

  • Organophosphates: These compounds share some structural similarities but differ significantly in their biological and chemical properties.

Unique Features

The unique structure of [3-Di(butan-2-yloxy)phosphoryloxyphenyl]-trimethylazanium; methylsulfate, particularly its combination of butan-2-yloxy groups and trimethylazanium, distinguishes it from other compounds in terms of reactivity and application potential.

Conclusion

[3-Di(butan-2-yloxy)phosphoryloxyphenyl]-trimethylazanium; methylsulfate stands out for its unique structure and diverse applications across various fields. Its synthesis, reactivity, and potential for scientific research make it a valuable compound for both academic and industrial purposes.

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Properties

CAS No.

77967-13-6

Molecular Formula

C18H34NO8PS

Molecular Weight

455.5 g/mol

IUPAC Name

[3-di(butan-2-yloxy)phosphoryloxyphenyl]-trimethylazanium;methyl sulfate

InChI

InChI=1S/C17H31NO4P.CH4O4S/c1-8-14(3)20-23(19,21-15(4)9-2)22-17-12-10-11-16(13-17)18(5,6)7;1-5-6(2,3)4/h10-15H,8-9H2,1-7H3;1H3,(H,2,3,4)/q+1;/p-1

InChI Key

PRCOBLDZUHJLFC-UHFFFAOYSA-M

Canonical SMILES

CCC(C)OP(=O)(OC1=CC=CC(=C1)[N+](C)(C)C)OC(C)CC.COS(=O)(=O)[O-]

Origin of Product

United States

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